
Methyl 2-amino-5-iodobenzoate
Overview
Description
Methyl 2-amino-5-iodobenzoate is an organic compound with the chemical formula C9H9INO2. It appears as a solid with a white to off-white color and has no distinct odor . The structure of this compound consists of a methyl group, an amino group, and an iodine atom attached to a benzene ring . This compound is sparingly soluble in water and is primarily used in the field of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-amino-5-iodobenzoate can be synthesized through various methods. One common method involves the iodination of methyl anthranilate, followed by a Sandmeyer reaction to introduce the iodine atom . The reaction conditions typically involve heating the reactants in formamide at 190°C for 2 hours . After cooling to room temperature, the solid product is filtered and dried under vacuum .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-5-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide and copper(I) bromide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various derivatives of this compound with different functional groups .
Scientific Research Applications
Methyl 2-amino-5-iodobenzoate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical studies to understand the interactions of iodine-containing molecules with biological systems.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: this compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-iodobenzoate depends on its specific application. In pharmaceuticals, it acts as an intermediate or starting material for the synthesis of various compounds. The molecular targets and pathways involved vary based on the final product synthesized .
Comparison with Similar Compounds
- Methyl 2-amino-5-chloro-3-iodobenzoate
- Methyl 5-amino-2-iodobenzoate
- Methyl 2-amino-5-bromo-3-iodobenzoate
Comparison: Methyl 2-amino-5-iodobenzoate is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its analogs. The iodine atom enhances the compound’s reactivity and makes it suitable for specific applications in pharmaceuticals and biochemical research .
Biological Activity
Methyl 2-amino-5-iodobenzoate, a compound with the molecular formula CHINO, has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features an amino group and an iodine atom attached to a benzoate structure, which are critical for its biological activity. The presence of the iodine atom often enhances the compound's lipophilicity and can influence its interaction with biological targets.
Biological Activity Overview
Antimicrobial Properties
this compound has been studied for its antimicrobial effects. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism behind this activity is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have demonstrated that it can inhibit the proliferation of cancer cells through various mechanisms, including induction of apoptosis (programmed cell death) and inhibition of tumor growth. The compound's ability to interfere with specific signaling pathways involved in cancer cell survival is a focal point of ongoing research.
The precise mechanisms through which this compound exerts its biological effects are still being elucidated. However, several studies suggest that it may act by:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Interaction : It could interact with specific receptors on the surface of cells, altering their function and triggering a cascade of intracellular events.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may induce oxidative stress in target cells, leading to cell death.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is critical for optimizing its biological activity. Modifications to the chemical structure can significantly impact its potency and selectivity:
Modification | Effect on Activity | IC (µM) |
---|---|---|
Iodine Substitution | Enhanced lipophilicity | 38 |
Amino Group Modification | Reduced activity | >1000 |
Fluorination at Position 3 | Improved potency | 23 |
These findings indicate that specific modifications can enhance the compound's efficacy while maintaining selectivity towards target cells.
Case Studies
- Antitubercular Activity : A study explored the antitubercular potential of anthranilic acid derivatives, including this compound. The compound demonstrated significant inhibitory effects against Mycobacterium tuberculosis, with an IC value indicating effective concentration levels for therapeutic applications .
- Cytotoxicity Against Cancer Cells : In vitro studies have revealed that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancers. The mechanism was linked to apoptosis induction through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing methyl 2-amino-5-iodobenzoate, and how do their reaction conditions differ?
this compound is typically synthesized via two primary methods:
- Esterification of 2-amino-5-iodobenzoic acid : Treatment with methanol and concentrated H₂SO₄ under reflux yields the ester product. This method is straightforward but requires careful control of acid concentration to avoid side reactions .
- Direct iodination of methyl anthranilate : Reacting methyl anthranilate with iodine and hydrogen peroxide-urea in ethyl acetate at room temperature achieves 91% yield. This method avoids harsh acidic conditions and simplifies purification through sodium thiosulfate washes .
Q. What spectroscopic and physical properties are critical for characterizing this compound?
Key characterization data include:
- Physical properties : Density (1.826 g/cm³), boiling point (335.9°C), and vapor pressure (0.000116 mmHg at 25°C), which inform storage and handling protocols .
- Spectroscopic data : IR and NMR (not explicitly provided in evidence) are standard for confirming the ester and amino functional groups. Mass spectrometry (MS) can verify molecular weight (277.06 g/mol) .
Q. How can researchers optimize purification of this compound after synthesis?
- Precipitation and filtration : Adding water to the reaction mixture precipitates the product, followed by vacuum drying .
- Solvent washing : Ethyl acetate reactions are washed with sodium thiosulfate to remove excess iodine, enhancing purity .
Advanced Research Questions
Q. What methodological challenges arise in scaling up this compound synthesis, and how can they be addressed?
- Iodine handling : Granulated iodine and H₂O₂-urea improve safety and efficiency in large-scale reactions .
- Temperature control : Microwave-assisted synthesis (e.g., 80°C for 4 hours with DMAP) reduces reaction time but requires specialized equipment .
- Yield discrepancies : Differences in reported yields (e.g., quantitative vs. 91%) may stem from starting material purity or workup variations. Replicating conditions from and is critical for consistency.
Q. How can this compound be utilized in the synthesis of heterocyclic scaffolds for antiviral agents?
- Quinazoline-dione derivatives : Reacting with carbonyldiimidazole (CDI) and alkylating agents (e.g., iodomethane) forms N1-methylated intermediates, which are cross-coupled via Sonogashira reactions to generate alkyne-containing antiviral candidates .
- Benzodiazepine-diones : Cyclization with triphosgene and amino acids under microwave irradiation yields iodobenzodiazepin-diones (65–70% yield), demonstrating its versatility in medicinal chemistry .
Q. What analytical strategies resolve contradictions in reported reaction outcomes for this compound derivatives?
- Chromatographic profiling : HPLC or TLC can identify byproducts (e.g., diiodinated species) that reduce yield .
- Kinetic studies : Monitoring reaction progress via in-situ IR or NMR clarifies optimal conditions for intermediates like 6-iodoisatoic anhydride .
Q. Methodological Considerations Table
Properties
IUPAC Name |
methyl 2-amino-5-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXVARLKWUFGGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357227 | |
Record name | methyl 2-amino-5-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77317-55-6 | |
Record name | Methyl 2-amino-5-iodobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77317-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 2-amino-5-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-amino-5-iodobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.258 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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